3-Bromo-2'-iso-propylbenzhydrol
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Overview
Description
3-Bromo-2’-iso-propylbenzhydrol: is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of a bromine atom at the third position and an iso-propyl group at the second position of the benzhydrol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2’-iso-propylbenzhydrol typically involves the bromination of 2’-iso-propylbenzhydrol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction conditions usually include a solvent such as dichloromethane (CH2Cl2) and are conducted at room temperature to ensure controlled bromination.
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2’-iso-propylbenzhydrol may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of eco-friendly brominating agents and solvents is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Bromo-2’-iso-propylbenzhydrol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 3-Bromo-2’-iso-propylbenzene using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups (NH2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution or amines in organic solvents.
Major Products Formed:
Oxidation: 3-Bromo-2’-iso-propylbenzaldehyde or 3-Bromo-2’-iso-propylacetophenone.
Reduction: 3-Bromo-2’-iso-propylbenzene.
Substitution: 3-Hydroxy-2’-iso-propylbenzhydrol or 3-Amino-2’-iso-propylbenzhydrol.
Scientific Research Applications
Chemistry: 3-Bromo-2’-iso-propylbenzhydrol is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aromatic alcohols. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, 3-Bromo-2’-iso-propylbenzhydrol is used in the manufacture of specialty chemicals and materials. It can also be utilized in the production of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2’-iso-propylbenzhydrol involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and iso-propyl group contribute to its binding affinity and specificity. The compound may undergo metabolic transformations to form active metabolites that exert biological effects through various pathways, including inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- 3-Bromo-2’-methylbenzhydrol
- 3-Bromo-2’-ethylbenzhydrol
- 3-Bromo-2’-tert-butylbenzhydrol
Comparison: Compared to its analogs, 3-Bromo-2’-iso-propylbenzhydrol exhibits unique steric and electronic properties due to the presence of the iso-propyl group
Properties
IUPAC Name |
(3-bromophenyl)-(2-propan-2-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO/c1-11(2)14-8-3-4-9-15(14)16(18)12-6-5-7-13(17)10-12/h3-11,16,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNAFLJOEMVJBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(C2=CC(=CC=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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